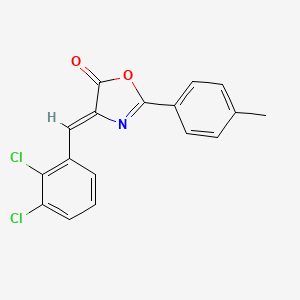
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DCMO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. DCMO has been shown to exhibit promising biological activities and has been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential as a therapeutic agent.
作用机制
The mechanism of action of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood, but it has been suggested to act through the inhibition of various enzymes and proteins involved in cell growth and proliferation. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. It has also been shown to inhibit the activity of the protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungi and bacteria. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a low toxicity profile and does not exhibit significant cytotoxicity towards normal cells.
实验室实验的优点和局限性
One advantage of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its ability to exhibit a range of biological activities, making it a versatile compound for investigating various biological processes. Another advantage is its low toxicity profile, which allows for the investigation of its potential as a therapeutic agent without significant harm to normal cells. However, a limitation of using 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research involving 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one. One direction is the investigation of its potential as a therapeutic agent for the treatment of cancer, fungal infections, and bacterial infections. Another direction is the investigation of its mechanism of action and its interactions with various enzymes and proteins involved in cell growth and proliferation. Additionally, there is potential for the development of new synthetic analogs of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one with improved biological activities and properties.
合成方法
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dichlorobenzaldehyde with 4-methylphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with acetic anhydride and sodium acetate to form the oxazole ring, resulting in the formation of 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one.
科学研究应用
4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has been the subject of numerous studies investigating its potential applications in medicinal chemistry. It has been shown to exhibit a range of biological activities, including antitumor, antifungal, and antibacterial properties. 4-(2,3-dichlorobenzylidene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, including cancer, fungal infections, and bacterial infections.
属性
IUPAC Name |
(4Z)-4-[(2,3-dichlorophenyl)methylidene]-2-(4-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO2/c1-10-5-7-11(8-6-10)16-20-14(17(21)22-16)9-12-3-2-4-13(18)15(12)19/h2-9H,1H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMCXSIAIXDATPL-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC=C3)Cl)Cl)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC=C3)Cl)Cl)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,3-Dichlorophenyl)methylidene]-2-(4-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-[(dimethylamino)methyl]-7-hydroxy-2-methyl-3-(2-methylphenyl)-4H-chromen-4-one](/img/structure/B5911710.png)
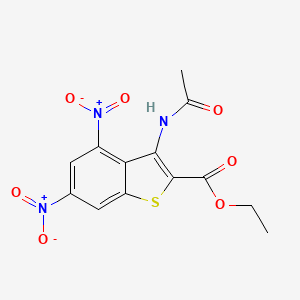
![3-[(2-hydroxyphenyl)amino]-1-(3-pyridinyl)-2-buten-1-one](/img/structure/B5911724.png)
![2,3,8,9,10,11-hexahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-4,13(1H,7H)-dione 4-(O-acetyloxime)](/img/structure/B5911725.png)
![methyl 1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-piperidinecarboxylate](/img/structure/B5911735.png)
![[3-acetyl-2-(3,4-dimethoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5911750.png)
![N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5911754.png)
![2,6-dimethoxy-4-[2-(2-pyrazinylcarbonyl)carbonohydrazonoyl]phenyl acetate](/img/structure/B5911758.png)
![methyl 4-{2-[(3-tert-butyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoate](/img/structure/B5911762.png)
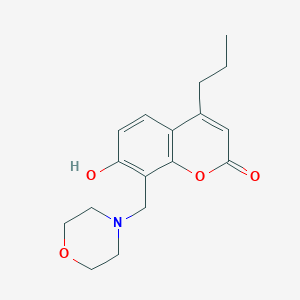
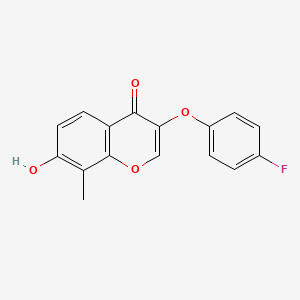
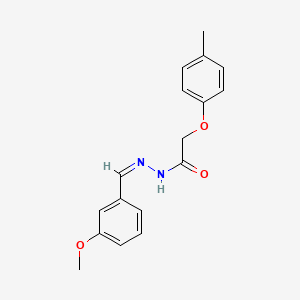
![2-nitro-N'-[phenyl(3-pyridinyl)methylene]benzohydrazide](/img/structure/B5911802.png)
![N'-[1-(4-chlorophenyl)ethylidene]-2-(3-methylphenoxy)acetohydrazide](/img/structure/B5911811.png)